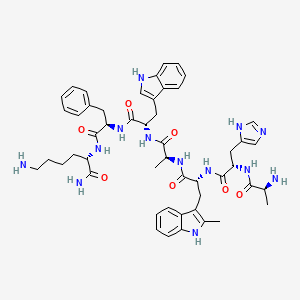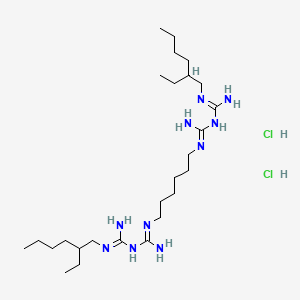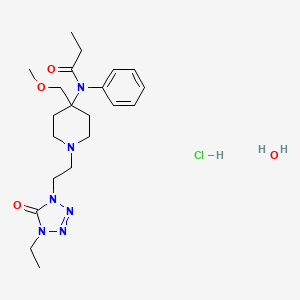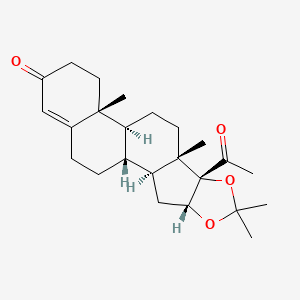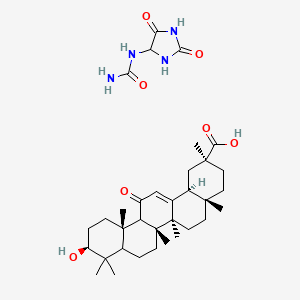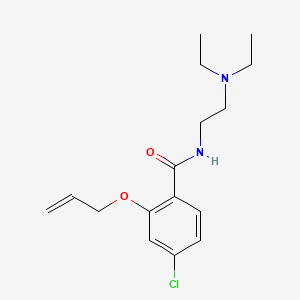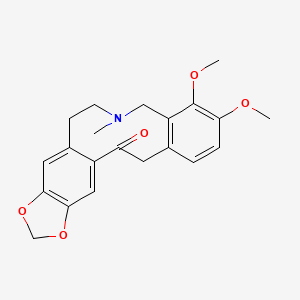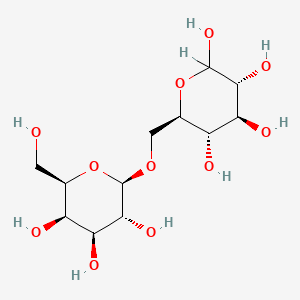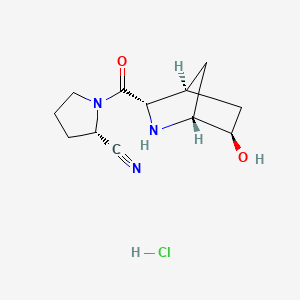
(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ASP-4000 HCl is a dipeptidyl peptidase 4 (DPP) inhibitor with antihyperglycemic activity.
Applications De Recherche Scientifique
Dipeptidyl Peptidase 4 Inhibitor in Diabetes Treatment
(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride, also known as ASP4000, has been identified as a potent and selective inhibitor of dipeptidyl peptidase 4 (DPP4), an enzyme implicated in the regulation of blood glucose levels. Research has shown that ASP4000 inhibits human recombinant DPP4 with high affinity, indicating potential as a long-duration therapeutic agent for type 2 diabetes. In vivo studies in Zucker fatty rats, a model for type 2 diabetes, revealed that ASP4000 effectively augmented insulin response and ameliorated glucose excursion during oral glucose tolerance tests, suggesting its efficacy in managing blood glucose levels in diabetic conditions (Tanaka-Amino et al., 2008); (Tanaka-Amino et al., 2010).
Synthesis and Application in Organic Chemistry
The compound has also been a focus in the field of synthetic organic chemistry. Studies have involved the synthesis of various analogs and derivatives of this compound, exploring their potential applications in medicinal chemistry. These include the development of new methods for the synthesis of polyhydroxylated pyrrolidines and the exploration of novel routes to enantioselective synthesis of azabicycloheptane derivatives. These synthetic approaches have broad implications for the development of new pharmaceuticals and biologically active compounds (Carroll et al., 2001); (Moreno‐Vargas et al., 2004); (Alves et al., 2006).
Contribution to Neuropharmacology
Additionally, the synthesis of analogs of (2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride has been investigated for their potential in neuropharmacology. For example, compounds derived from this structure have been studied for their binding affinity to nicotinic acetylcholine receptors and their antinociceptive properties, contributing to the development of new analgesic drugs (Carroll et al., 2001).
Propriétés
Numéro CAS |
851389-35-0 |
|---|---|
Nom du produit |
(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride |
Formule moléculaire |
C12H18ClN3O2 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H17N3O2.ClH/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7;/h7-11,14,16H,1-5H2;1H/t7-,8-,9+,10+,11-;/m0./s1 |
Clé InChI |
HBURXUXZLKNVTI-QSWPLQKNSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N.Cl |
SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl |
SMILES canonique |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-((6-hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile ASP 4000 ASP-4000 ASP4000 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



